REACTION_CXSMILES
|
[NH2:1][CH2:2][P:3](=[O:6])([OH:5])[OH:4].O.[C:8]([OH:12])(=[O:11])[CH:9]=O.[CH:13](O)=[O:14]>>[CH:13]([N:1]([CH2:2][P:3]([OH:5])([OH:4])=[O:6])[CH2:9][C:8]([OH:12])=[O:11])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
NCP(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
O.C(C=O)(=O)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
resulting in vigorous gas evolution
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Type
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CUSTOM
|
Details
|
the reaction flask was removed from the oil bath
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Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N(CC(=O)O)CP(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |